REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Al+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Na+].[Na+].[Al]>>[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Al+3:5].[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Al+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
sodium sebacate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
sodium sebacate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
sodium sebacate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Al+3].C(CCCCCCCCC(=O)[O-])(=O)[O-].C(CCCCCCCCC(=O)[O-])(=O)[O-].[Al+3]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |